
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine, also known as BTPM, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique properties and mechanism of action.
Scientific Research Applications
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine acts as a selective inhibitor of COX-2 and LOX enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine reduces the production of inflammatory mediators and promotes an anti-inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical And Physiological Effects
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its selectivity for COX-2 and LOX enzymes, which reduces the risk of side effects associated with non-selective inhibitors. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to have low toxicity in animal models, making it a potential candidate for further preclinical studies. However, one limitation of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine. One direction is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another direction is the investigation of the potential use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine as a tool for studying the role of COX-2 and LOX enzymes in disease pathogenesis could provide valuable insights into the underlying mechanisms of these diseases.
Synthesis Methods
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine can be synthesized using a variety of methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylpiperidine with 4-tert-butylbenzenesulfonyl isocyanate or 4-tert-butylbenzenesulfonyl azide. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
Product Name |
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine |
|---|---|
Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-13-7-5-6-12-17(13)20(18,19)15-10-8-14(9-11-15)16(2,3)4/h8-11,13H,5-7,12H2,1-4H3 |
InChI Key |
JBJOLZYMYMUSKY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



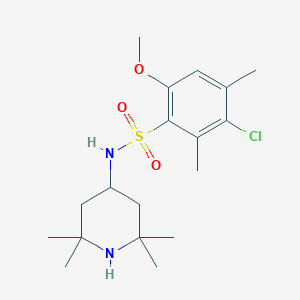
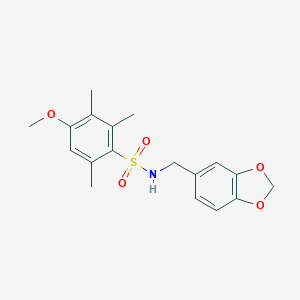
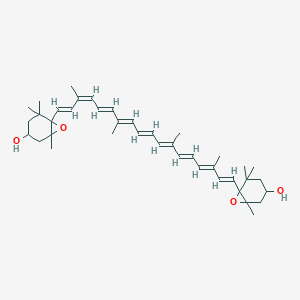

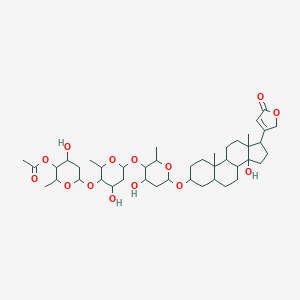
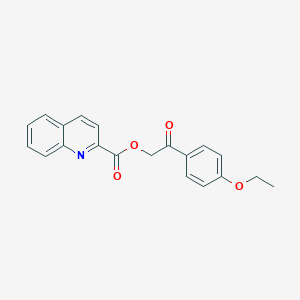
methanone](/img/structure/B223532.png)


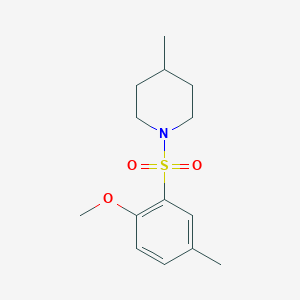
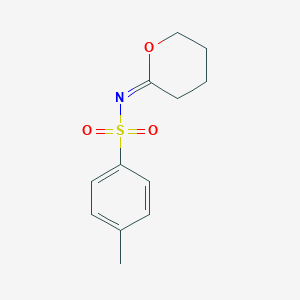
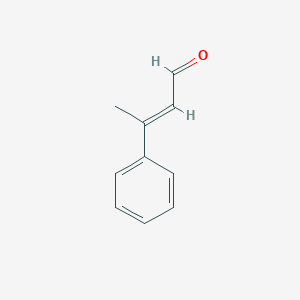
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)